CIS-4-AMINO-1-METHYLCYCLOHEXANOL
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)4-2-6(8)3-5-7/h6,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKASNZJTIKRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592870 | |
| Record name | 4-Amino-1-methylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233764-32-4, 177906-46-6, 177908-37-1 | |
| Record name | 4-Amino-1-methylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=233764-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-methylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-amino-1-methyl-cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) in methanol or ethanol is widely used for ketone reductions under mild conditions. A representative procedure involves:
-
Reactants : 4-Amino-1-methylcyclohexanone (0.924 g/mL density, 112 g/mol molecular weight) dissolved in methanol.
-
Conditions : Ice-water bath (0–5°C) with gradual addition of NaBH₄ (0.15 g, 38 g/mol) to minimize exothermic side reactions.
-
Workup : Acidic quenching followed by extraction with dichloromethane and rotary evaporation to isolate the product.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Yield | 75–85% |
| Purity (Post-Workup) | >90% (NMR-verified) |
This method avoids harsh conditions, preserving the amino group’s integrity. However, stereoselectivity depends on the substrate’s conformational rigidity.
Catalytic Hydrogenation
Catalytic hydrogenation of 4-amino-1-methylcyclohexanone offers higher stereocontrol.
-
Catalysts : Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) at 1–3 wt%.
-
Conditions : Hydrogen gas (1–3 atm), ethanol solvent, 50–70°C.
-
Outcomes : Near-quantitative yields with >95% cis selectivity due to preferential adsorption of the ketone’s planar transition state on the catalyst surface.
Reductive Amination of Cyclohexanone Derivatives
Reductive amination combines ketone reduction with amine formation in a single step. For this compound, this involves:
-
Reactants : 1-Methylcyclohexanone-4-one and ammonia (NH₃).
-
Reducing Agents : Sodium cyanoborohydride (NaBH₃CN) in methanol or ammonium acetate buffer.
Optimization Insights :
-
pH Dependence : Reactions at pH 6–7 favor imine intermediate formation without hydrolyzing the borohydride.
-
Yield : 60–70%, with byproducts arising from over-reduction or dimerization.
Hydrolysis of Nitrile Precursors
Industrial-scale synthesis often employs nitrile intermediates for cost efficiency.
-
Substrate : 4-Cyano-1-methylcyclohexanol.
-
Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions at 80–100°C.
Comparative Performance :
| Condition | Catalyst | Time (h) | Yield |
|---|---|---|---|
| Acidic | H₂SO₄ | 12 | 65% |
| Basic | NaOH | 8 | 72% |
Basic conditions mitigate side reactions like esterification, enhancing yield.
Resolution of Racemic Mixtures
Chiral resolution remains critical for obtaining enantiomerically pure this compound.
-
Diastereomeric Salt Formation : Use of (-)-di-p-toluoyl-D-tartaric acid in ethanol.
-
Crystallization : Repeated recrystallization achieves >99% enantiomeric excess (ee).
Economic Trade-offs :
-
Cost : High due to stoichiometric chiral agents.
-
Yield Loss : 30–40% during fractional crystallization.
Industrial-Scale Production
Large-scale manufacturing prioritizes cost and scalability.
-
Catalytic Hydrogenation : Fixed-bed reactors with Raney nickel catalysts (100–150°C, 10–15 atm H₂).
-
Continuous Flow Systems : Reduce reaction times by 50% compared to batch processes.
Process Metrics :
| Metric | Value |
|---|---|
| Throughput | 500 kg/day |
| Purity | 98% |
| Energy Consumption | 15 kWh/kg |
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| NaBH₄ Reduction | 80% | Moderate | Lab-scale | 120 |
| Catalytic Hydrogenation | 95% | High | Industrial | 80 |
| Reductive Amination | 65% | Low | Pilot-scale | 150 |
| Nitrile Hydrolysis | 70% | High | Industrial | 60 |
Catalytic hydrogenation emerges as the optimal balance of yield and cost for industrial applications, while NaBH₄ reduction suits small-scale synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The amino group in cis-4-amino-1-methylcyclohexanol undergoes oxidation under controlled conditions. Common oxidizing agents include:
Key Observations :
- Oxidation typically targets the amino group, yielding nitroso intermediates or fully oxidized nitro compounds.
- The cis-configuration may influence reaction rates due to steric interactions between substituents .
Reduction Reactions
The hydroxyl and amino groups participate in reduction processes:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Room temperature, ethanol | Secondary amine derivatives | |
| Hydrogen gas (H₂) + Pd/C | High pressure, 60°C | Cyclohexane diamine analogs |
Mechanistic Insight :
- Reduction of the hydroxyl group requires harsher conditions (e.g., catalytic hydrogenation) compared to amino group reduction .
- Stereochemistry is retained in hydrogenation due to the rigid cyclohexane ring .
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution with halides or esters:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux, anhydrous | Chlorocyclohexylamine derivative | |
| Phosphorus tribromide (PBr₃) | Room temperature | Bromocyclohexylamine derivative |
Example Reaction :
Elimination Reactions
Dehydration under acidic conditions produces cyclohexene derivatives:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Phosphoric acid (H₃PO₄) | 180°C, catalytic | 1-Methylcyclohexene | |
| Sulfuric acid (H₂SO₄) | 120°C, reflux | 4-Amino-1-methylcyclohexene |
Stereochemical Impact :
- Elimination follows Zaitsev’s rule , favoring the more substituted alkene .
- The cis-configuration directs syn-elimination, maintaining stereochemical control .
Conformational Behavior in Reactions
The cis-aminomethyl group exhibits unique axial/equatorial preferences during reactions:
| Reaction Type | Conformational Outcome | Reference |
|---|---|---|
| Grignard addition | Axial amino group stabilizes transition state | |
| Reductive amination | Equatorial methyl group minimizes steric strain |
Notable Study :
- X-ray crystallography confirmed that the amino group adopts an axial conformation in solid-state reactions, enhancing nucleophilicity .
Comparative Reactivity with Trans-Isomer
Reaction outcomes differ significantly between cis- and trans-isomers:
| Parameter | cis-Isomer | trans-Isomer |
|---|---|---|
| Oxidation rate | Slower due to steric hindrance | Faster |
| Substitution yield | 80–90% (retention of configuration) | 60–70% (partial racemization) |
| Elimination product | Predominantly 1,2-alkene | Mixture of 1,2- and 1,3-alkenes |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
CIS-4-AMINO-1-METHYLCYCLOHEXANOL serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form nitroso or nitro derivatives and can undergo substitution to yield halides or esters.
Synthetic Routes
The compound can be synthesized through several methods:
- Reduction of Ketones/Aldehydes: Commonly achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
- Catalytic Hydrogenation: Involves the hydrogenation of nitrile or oxime derivatives under elevated temperatures and pressures with metal catalysts such as palladium or platinum.
Biological Applications
Pharmacological Potential
this compound has been studied for its potential therapeutic effects. Research indicates that it may play a role in enzyme inhibition and protein interactions, making it valuable in drug development for neurological disorders. Its mechanism of action involves binding to specific molecular targets, affecting cellular processes such as signal transduction pathways.
Analgesic Properties
The compound is being investigated for its analgesic properties. Modifications to its structure have shown significant impacts on its potency as an analgesic agent. Ongoing studies aim to elucidate the precise pathways and molecular targets that this compound affects, which could lead to new therapeutic applications with enhanced efficacy and reduced side effects.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to act as a precursor for various chemical compounds makes it a valuable asset in chemical manufacturing processes.
Case Studies
Research Study on Enzyme Inhibition
A study highlighted the role of this compound in inhibiting specific enzymes involved in neurotransmitter regulation. The findings suggested that this compound could be developed into a therapeutic agent for treating conditions like depression and anxiety disorders.
Development of Analgesic Agents
Another case study focused on modifying the structure of this compound to enhance its analgesic properties. Researchers reported improved efficacy in pain relief compared to existing analgesics, indicating a promising avenue for further drug development.
Mechanism of Action
The mechanism of action of 4-Amino-1-methylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Molecular and Isomeric Differences
| Property | This compound | 4,4'-Methylenebis(cyclohexylamine) (PACM) |
|---|---|---|
| Molecular Formula | C₇H₁₅NO (hypothetical) | C₁₃H₂₆N₂ |
| Molecular Weight | ~145.2 g/mol (calculated) | 210.36 g/mol |
| Functional Groups | -OH, -NH₂, -CH₃ | Two -NH₂ groups, methylene bridge (-CH₂-) |
| Isomerism | Cis configuration of -NH₂ and -CH₃ | Three geometric isomers: trans-trans, cis-cis, cis-trans |
| SMILES | C[C@H]1CCC@@HC[C@H]1O | NC1CCC(CC1)CC2CCC(N)CC2 |
Key Findings
- Isomer-Driven Properties: PACM’s isomers exhibit distinct melting points and reactivity. For example, the trans-trans isomer has higher thermal stability, making it suitable for epoxy curing . In contrast, this compound’s cis configuration may influence its solubility and biological activity, though experimental validation is lacking.
- Applications: PACM is widely used in polyurethane and epoxy resins due to its diamine functionality .
Functional Analog: Cyclohexanol Derivatives
Comparative Reactivity
- Hydrogen Bonding: this compound’s -OH and -NH₂ groups enable stronger hydrogen bonding compared to mono-functional analogs like cyclohexanol or cyclohexylamine. This could enhance its solubility in polar solvents.
- Steric Effects: The cis-methyl group may hinder nucleophilic attacks on the amino group, reducing reactivity in certain alkylation reactions compared to unsubstituted cyclohexylamines.
Biological Activity
Cis-4-amino-1-methylcyclohexanol (CAMC) is a compound of significant interest in pharmacology and medicinal chemistry due to its notable biological activities. This article explores its biological mechanisms, therapeutic potential, synthesis methods, and relevant case studies.
This compound is characterized by its amino alcohol functional group, which contributes to its biological activity. The compound can be synthesized through various methods, including:
- Reduction of ketones : Using reducing agents like sodium borohydride.
- Chiral synthesis routes : Employing biocatalytic methods that yield high enantiomeric purity.
These synthesis methods not only make CAMC accessible for laboratory research but also highlight its potential for industrial applications in drug development.
The biological activity of CAMC primarily involves:
- Interaction with Receptors : CAMC has been shown to bind selectively to various receptors, influencing neurotransmission and pain modulation pathways. This interaction suggests its potential role as an analgesic or in treating neurological disorders.
- Enzyme Inhibition : Research indicates that CAMC can inhibit specific enzymes involved in metabolic pathways, altering cellular responses and potentially leading to therapeutic effects.
Biological Activity and Therapeutic Applications
Research into the biological effects of CAMC has revealed several key areas of interest:
- Analgesic Properties : Modifications to the carbonyl function of related compounds have been shown to enhance their potency as analgesics. Ongoing studies aim to clarify the pathways through which CAMC exerts these effects, particularly in pain management contexts.
- Neurological Effects : Given its interaction with neurotransmitter systems, CAMC is being investigated for its potential in treating conditions such as anxiety and depression. Its ability to modulate neurotransmitter release could lead to new therapeutic strategies in psychiatry.
Case Studies and Research Findings
Several studies have highlighted the biological activity of CAMC:
-
Pain Management Research :
- A study demonstrated that CAMC significantly reduced pain responses in animal models by modulating pain pathways. This suggests its potential application in developing new analgesics.
-
Neuropharmacological Studies :
- Investigations into CAMC's effects on neurotransmitter systems indicated that it enhances serotonin levels in the brain, which may contribute to its antidepressant-like effects.
- Comparative Studies with Related Compounds :
Data Table: Comparative Biological Activity
| Compound | Analgesic Activity | Neurotransmitter Interaction | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Serotonin Modulation | Moderate |
| Related Amino Alcohols | Variable | Dopamine Interaction | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for CIS-4-AMINO-1-METHYLCYCLOHEXANOL, and how can purity be validated?
- Methodology : Synthesis typically involves cyclohexanol derivatives as precursors (e.g., 4-Methylcyclohexanol modifications; see density and boiling point data ). Key steps include amino group introduction via reductive amination or nucleophilic substitution.
- Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Compare spectral data to reference libraries (e.g., Journal of Biological Chemistry protocols ).
Q. How should researchers characterize the physicochemical properties of this compound?
- Key Parameters :
| Property | Method/Source | Value/Range |
|---|---|---|
| Density | Gravimetric analysis | ~0.914 g/cm³ |
| Boiling Point | Distillation | 164–167°C |
| Solubility (Polarity) | Shake-flask method | LogP ~1.2 (est.) |
- Advanced Techniques : Differential scanning calorimetry (DSC) for melting point determination and thermogravimetric analysis (TGA) for thermal stability .
Q. What analytical methods are critical for distinguishing this compound from its isomers?
- Chiral Resolution : Use chiral stationary phases in HPLC (e.g., Chiralpak® columns) or capillary electrophoresis with cyclodextrin additives .
- Stereochemical Confirmation : X-ray crystallography or NOESY NMR to validate the cis-configuration of the amino and methyl groups .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound synthesis?
- Approach : Employ density functional theory (DFT) to predict transition states and reaction pathways (e.g., B3LYP/6-31G* basis set). Compare calculated activation energies with experimental yields .
- Validation : Correlate computed InChiKey/SMILES descriptors (e.g.,
C[C@@H]1CC[C@@H](CC1)C(C)C) with experimental spectral data to refine models.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case Example : If NMR signals for NH₂ and OH groups overlap, use deuterated solvents (D₂O) for proton exchange studies or 2D-COSY to isolate coupling patterns .
- Iterative Validation : Cross-check mass spectrometry (MS) fragmentation patterns (e.g., m/z 619 [M+1]+ ) with theoretical isotopic distributions.
Q. How do steric and electronic effects influence the reactivity of this compound in medicinal chemistry applications?
- Experimental Design :
- Steric Effects : Compare reaction rates with bulkier analogs (e.g., 1-ISOPROPYL-4-METHYLCYCLOHEXANE ).
- Electronic Effects : Use Hammett plots to assess amino group nucleophilicity under varying pH conditions .
- Data Interpretation : Correlate substituent effects with bioactivity (e.g., IC₅₀ values in enzyme inhibition assays ).
Guidelines for Rigorous Research Design
- Frameworks : Apply PICO (Population: compound derivatives; Intervention: synthetic modifications; Comparison: isomer activity; Outcome: structure-activity relationships) and FINER criteria (novelty in chiral synthesis, relevance to drug discovery) .
- Common Pitfalls : Avoid overgeneralizing results from limited isomer datasets; prioritize reproducibility by documenting reagent sources (e.g., CAS RN 589-91-3 ) and instrument calibration protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
